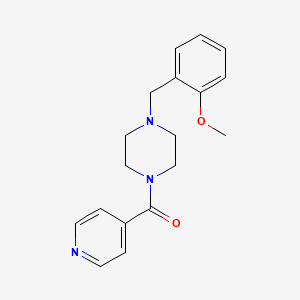
1-isonicotinoyl-4-(2-methoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isonicotinoyl-4-(2-methoxybenzyl)piperazine, also known as INM-176, is a small molecule drug that has shown promising results in various scientific research studies. It belongs to the class of piperazine derivatives and has been extensively studied for its potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of the proteasome, which is responsible for degrading and recycling proteins in the body. By inhibiting the proteasome, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine can potentially prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have antioxidant effects and can potentially protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine in lab experiments is its relatively simple synthesis process and low cost. It is also relatively stable and can be easily stored for long periods of time. However, one of the limitations of using 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine. One potential application is in the development of new cancer therapies, as 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has shown promising results in inhibiting the growth of various cancer cell lines. Additionally, further research is needed to fully understand the mechanism of action of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine and its potential applications in the treatment of neurodegenerative diseases and infectious diseases. Finally, further studies are needed to optimize the synthesis process of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine and improve its solubility in aqueous solutions.
Métodos De Síntesis
The synthesis of 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine involves the reaction of isonicotinic acid with 2-methoxybenzylamine in the presence of a coupling agent. The resulting intermediate is then treated with piperazine to obtain the final product. The synthesis process is relatively simple and can be easily scaled up, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been studied for its potential applications in various scientific research studies, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neurodegenerative diseases, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have neuroprotective effects and can potentially be used to treat diseases such as Alzheimer's and Parkinson's. In infectious diseases, 1-isonicotinoyl-4-(2-methoxybenzyl)piperazine has been shown to have antimicrobial activity against various bacteria and fungi.
Propiedades
IUPAC Name |
[4-[(2-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-5-3-2-4-16(17)14-20-10-12-21(13-11-20)18(22)15-6-8-19-9-7-15/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHRMMLXTUXRIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isonicotinoyl-4-(2-methoxybenzyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

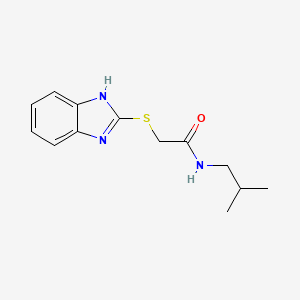
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
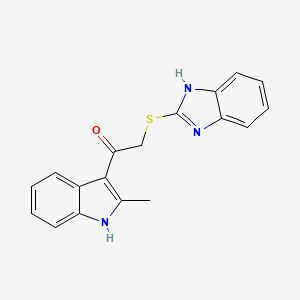
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
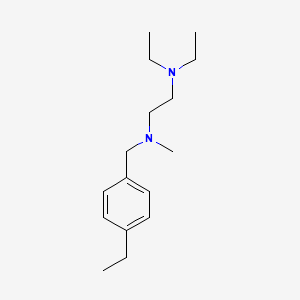
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
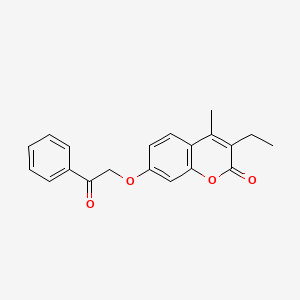
![ethyl 4-{[(2-chloro-6-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5715211.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)
![1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5715231.png)

![N,N'-[(4-fluorophenyl)methylene]bis(2-methoxybenzamide)](/img/structure/B5715250.png)

![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)